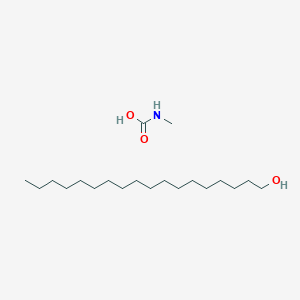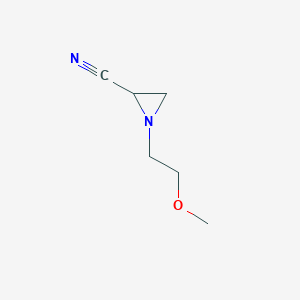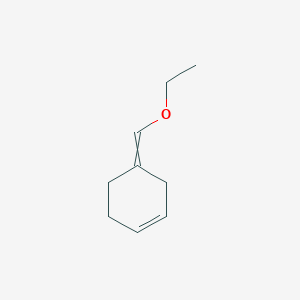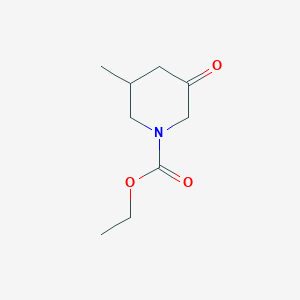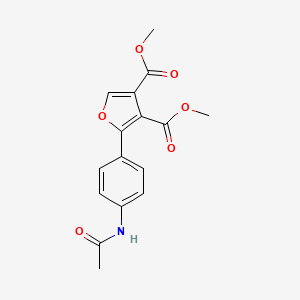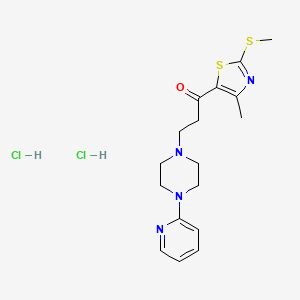
2-Tritriacontanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tritriacontanone is a long-chain ketone with the molecular formula C₃₃H₆₆O . . This compound is characterized by its long hydrocarbon chain and a ketone functional group at the second carbon position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tritriacontanone typically involves the oxidation of tritriacontane, a long-chain hydrocarbon. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions to ensure the selective formation of the ketone at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Tritriacontanone can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products Formed
Oxidation: Formation of tritriacontanoic acid.
Reduction: Formation of tritriacontanol.
Substitution: Formation of various substituted tritriacontanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Tritriacontanone has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism.
Mecanismo De Acción
The mechanism of action of 2-Tritriacontanone involves its interaction with various molecular targets, primarily through its ketone functional group. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, making it a versatile intermediate in various biochemical pathways. The long hydrocarbon chain also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparación Con Compuestos Similares
2-Tritriacontanone can be compared with other long-chain ketones such as:
2-Hexacosanone (C₂₆H₅₂O): A shorter chain ketone with similar reactivity but different physical properties.
2-Octacosanone (C₂₈H₅₆O): Another long-chain ketone with slightly different chain length and properties.
The uniqueness of this compound lies in its specific chain length and the position of the ketone group, which can influence its reactivity and applications in various fields .
Propiedades
Número CAS |
75207-55-5 |
|---|---|
Fórmula molecular |
C33H66O |
Peso molecular |
478.9 g/mol |
Nombre IUPAC |
tritriacontan-2-one |
InChI |
InChI=1S/C33H66O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(2)34/h3-32H2,1-2H3 |
Clave InChI |
NJPSQBXYMKTWBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


